molecular formula C6H7ClN4 B2719381 (Z)-N'-Amino-3-chloropyridine-4-carboximidamide CAS No. 1564031-40-8

(Z)-N'-Amino-3-chloropyridine-4-carboximidamide

Cat. No.: B2719381
CAS No.: 1564031-40-8
M. Wt: 170.6
InChI Key: VOBBZYHEKYMBGR-UHFFFAOYSA-N
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Description

(Z)-N’-Amino-3-chloropyridine-4-carboximidamide is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an amino group, a chlorine atom, and a carboximidamide group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N’-Amino-3-chloropyridine-4-carboximidamide typically involves the reaction of 3-chloropyridine-4-carboximidamide with an appropriate amine under controlled conditions. One common method involves the use of transition metal catalysis to facilitate the formation of the C-N bond . The reaction conditions often include the use of solvents such as methanol or ethanol and heating under reflux for several hours to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of (Z)-N’-Amino-3-chloropyridine-4-carboximidamide may involve large-scale batch reactors where the reactants are combined and subjected to optimized reaction conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the production process. Purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-N’-Amino-3-chloropyridine-4-carboximidamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(Z)-N’-Amino-3-chloropyridine-4-carboximidamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Z)-N’-Amino-3-chloropyridine-4-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    3-Chloropyridine-4-carboximidamide: Lacks the amino group present in (Z)-N’-Amino-3-chloropyridine-4-carboximidamide.

    N’-Amino-3-bromopyridine-4-carboximidamide: Contains a bromine atom instead of chlorine.

Uniqueness

(Z)-N’-Amino-3-chloropyridine-4-carboximidamide is unique due to the presence of both an amino group and a chlorine atom on the pyridine ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .

Properties

IUPAC Name

N'-amino-3-chloropyridine-4-carboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN4/c7-5-3-10-2-1-4(5)6(8)11-9/h1-3H,9H2,(H2,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOBBZYHEKYMBGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(=NN)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=CC(=C1/C(=N/N)/N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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